2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-, commonly known as L-902,688 or L-902688, is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This compound is classified as a synthetic prostanoid and is primarily utilized in scientific research to investigate the physiological and pathological roles of the EP4 receptor. [, , , , , , , , , ] L-902,688 exhibits high affinity and selectivity for the EP4 receptor, making it a valuable tool for studying EP4 receptor-mediated signaling pathways and their implications in various biological processes. [, , , , , , , , , ]
The synthesis of L-902,688 involves several chemical reactions that yield this complex molecule. Although specific synthetic pathways are not detailed in the literature, compounds of similar structure typically undergo multi-step synthesis involving:
The exact parameters (temperature, pressure, solvents) used in the synthesis are not explicitly stated in the available literature but are crucial for optimizing yield and purity.
L-902,688 has a complex molecular structure characterized by several distinct features:
The three-dimensional conformation of L-902,688 allows it to effectively interact with the EP4 receptor, facilitating its agonistic activity .
L-902,688 participates in various chemical reactions primarily through its interaction with the EP4 receptor. Key reactions include:
These interactions highlight its potential as a therapeutic agent in both neuroprotective and anti-cancer applications.
The mechanism of action for L-902,688 primarily involves its role as an agonist at the EP4 receptor:
These actions suggest that L-902,688 could be beneficial in treating conditions characterized by inflammation and tissue remodeling.
L-902,688 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery method for clinical applications.
The potential applications of L-902,688 span multiple fields:
L-902,688 (chemical name: (5R)-5-[(1E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-en-1-yl]-1-[6-(1H-1,2,3,4-tetrazol-5-yl)hexyl]pyrrolidin-2-one) is a potent and highly selective synthetic agonist of the prostaglandin E2 (PGE2) EP4 receptor subtype. It exhibits a binding affinity (Ki) of 0.38 nM and half-maximal effective concentration (EC50) of 0.6 nM for the human EP4 receptor, as established through radioligand binding and functional cAMP assays [3] [8] [9]. Its selectivity profile exceeds 4,000-fold relative to other prostanoid receptors (EP1, EP2, EP3, FP, IP, TP) and non-prostanoid GPCRs, attributed to its unique structural features, including stereospecific hydroxyl and difluorophenyl groups critical for EP4 binding pocket recognition [8] [9]. The molecular weight of L-902,688 is 419.47 g/mol (C₂₁H₂₇F₂N₅O₂), with hydrogen bond donor/acceptor counts of 2/6 and moderate lipophilicity (XLogP: 4.02) [9].
Table 1: Pharmacodynamic Profile of L-902,688
Parameter | Value | Assay System | Significance |
---|---|---|---|
Ki (EP4) | 0.38 nM | Human recombinant receptors | Sub-nanomolar binding affinity |
EC50 (EP4) | 0.6 nM | cAMP accumulation in HEK cells | High potency in functional assays |
Selectivity (EP4/EP1) | >4,000x | Competitive binding assays | Minimizes off-target receptor interactions |
Selectivity (EP4/EP3) | >4,000x | Competitive binding assays | Avoids Gi-mediated counter-regulatory effects |
Mechanistically, L-902,688 activates EP4 via Gαs-mediated cAMP transient elevation, though its anti-inflammatory effects may also involve cAMP-independent pathways. These include recruitment of β-arrestin-2 and interaction with EP4 receptor-associated protein (EPRAP), which stabilizes the NF-κB inhibitor p105, suppressing inflammatory gene transcription [1] [6]. This multi-pathway engagement underpins its functional versatility across disease models.
The EP4 receptor, a G-protein coupled receptor (GPCR) widely expressed in immune cells (macrophages, dendritic cells), vascular endothelium, and renal/cardiac tissues, mediates both homeostatic and pathophysiological processes. Its activation counteracts inflammation through:
Table 2: Therapeutic Effects of L-902,688 in Preclinical Disease Models
Pathology | Model | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Ischemic Stroke | Rat MCAO (90 min reperfusion) | ↓ Infarct size (46%), ↓ IgG extravasation, ↓ MMP-9 activity, neurological improvement (3 weeks) [4] [5] | MMP-3/9 suppression, BBB protection |
Myocardial Ischemia | Mouse I/R, EP4-KO hearts | ↓ Infarct size (32%), ↑ Left ventricular function; EP4-KO exacerbates injury [6] | HIF-1α/COX-2/PGE₂ axis stabilization |
Asthma Exacerbation | HDM-challenged mice + Influenza | ↓ Airway hyperresponsiveness, ↓ BALF eosinophils, ↑ MDSC suppressive activity [2] | Arginase-1 induction, T-cell suppression |
Acute Kidney Injury (AKI) | Renal I/R mice | ↓ Tubular apoptosis, ↓ ROS, ↑ Tubular epithelial cell migration [7] [10] | Tolerogenic DC generation, IL-10 induction |
Pulmonary Arterial Hypertension (PAH) | Monocrotaline rat model | ↓ Right ventricular fibrosis, ↓ Endothelial-mesenchymal transition [8] | PPARγ activation |
In ischemic conditions, EP4 agonism demonstrates organ-protective effects:
Figure: EP4 Signaling Pathways Modulated by L-902,688
PGE₂/Inflammatory Stimulus │ └─► EP4 Receptor ────┬─► Gαs/cAMP/PKA ────┬─► CREB phosphorylation │ └─► Anti-inflammatory gene expression ├─► EPRAP/p105 ────────┬─► NF-κB inhibition │ └─► MMP-3/9 suppression ├─► β-arrestin-2 ──────► MAPK modulation └─► PI3K/Akt ──────────► HIF-1α stabilization → Cell survival
In chronic inflammatory settings like asthma, L-902,688 systemically expands myeloid-derived suppressor cells (MDSCs) that dampen airway hyperresponsiveness via arginase-1-dependent pathways, demonstrating its capacity to modulate innate immunity beyond acute injury [2]. These multi-organ protective effects position EP4 agonism as a compelling strategy for inflammatory and ischemic pathologies where current therapies remain inadequate.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7